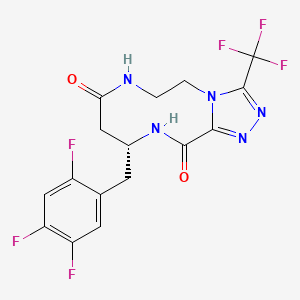

Sitagliptin FP Impurity B

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sitagliptin FP Impurity B has several scientific research applications, including:

Analytical Method Development: It is used as a reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Pharmaceutical Quality Control: It is used in quality control applications to ensure the purity, safety, and efficacy of Sitagliptin formulations.

Toxicological Studies: Research has been conducted to evaluate the cytotoxicity and oxidative stress effects of Sitagliptin and its impurities in vitro.

Mecanismo De Acción

- Role : DPP-4 normally inactivates incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, Sitagliptin FP Impurity B enhances the effects of these incretins, leading to increased insulin secretion and decreased glucagon release .

- Resulting Changes : Inhibition of DPP-4 leads to prolonged action of GLP-1 and GIP. GLP-1 enhances insulin secretion, suppresses glucagon release, and promotes satiety, ultimately improving glycemic control .

- Downstream Effects : Increased insulin availability and reduced glucagon contribute to better blood sugar regulation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

Sitagliptin FP Impurity B plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting dipeptidyl peptidase-4, this compound indirectly increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon production . This interaction is crucial for maintaining glucose homeostasis in diabetic patients.

Cellular Effects

This compound affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to elevated blood glucose levels. In hepatocytes, it reduces glucagon production, thereby decreasing hepatic glucose output. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of dipeptidyl peptidase-4 and incretin hormones . These effects contribute to improved glucose tolerance and overall metabolic control.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dipeptidyl peptidase-4. By inhibiting this enzyme, this compound prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production. This enzyme inhibition is a key aspect of its mechanism of action, which ultimately results in improved glycemic control . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on glucose metabolism and insulin secretion.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects. At high doses, this compound may cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose homeostasis. It interacts with dipeptidyl peptidase-4, leading to increased levels of incretin hormones and enhanced insulin secretion. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in glucose metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to improved glycemic control.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with biomolecules and its overall biological activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can also be applied to the synthesis of its impurities. One approach involves chemical resolution using sodium borohydride (NaBH4) to reduce the enamine, followed by the use of ®-di-p-toluoyl-L-tartaric acid to resolve racemates . Another method involves asymmetric hydrogenation of beta-ketoamide intermediates .

Industrial Production Methods

The industrial production of Sitagliptin and its impurities typically involves large-scale chemical synthesis using commercially available starting materials. The process is optimized to avoid the use of expensive noble metal catalysts, thereby reducing costs and simplifying synthetic routes .

Análisis De Reacciones Químicas

Types of Reactions

Sitagliptin FP Impurity B undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various acids for oxidation and substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of enamine intermediates using NaBH4 results in the formation of optically pure chiral centers .

Comparación Con Compuestos Similares

Similar Compounds

Sitagliptin Impurity A:

Sitagliptin Impurity C:

Uniqueness

Sitagliptin FP Impurity B is unique due to its specific chemical structure, which includes a trifluoromethyl group and a trifluorobenzyl moiety. This structural uniqueness can influence its chemical reactivity and interactions in analytical and synthetic applications .

Propiedades

IUPAC Name |

(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCSNDPMOGZTM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)C(=O)N[C@@H](CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F6N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088771-61-1 | |

| Record name | Sitagliptin triazecine analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAGLIPTIN TRIAZECINE ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EV5E35ZMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.